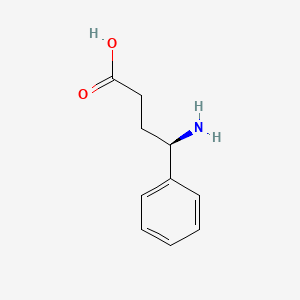

(R)-4-Amino-4-phenylbutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

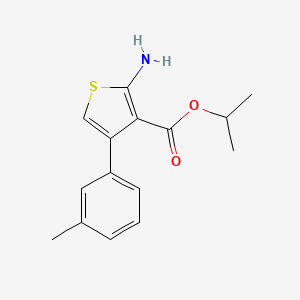

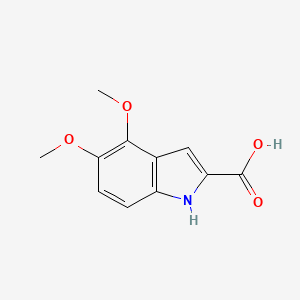

“®-4-Amino-4-phenylbutanoic acid” is an organic compound that belongs to the class of amino acids. Amino acids are organic molecules that consist of a basic amino group (―NH2), an acidic carboxyl group (―COOH), and an organic R group (or side chain) that is unique to each amino acid . In this case, the R group is a phenylbutanoic acid group.

Molecular Structure Analysis

The molecular structure of an amino acid like “®-4-Amino-4-phenylbutanoic acid” would consist of a central carbon atom (the alpha carbon) bonded to a carboxyl group, an amino group, a hydrogen atom, and the R group. The R group, in this case, would be a phenylbutanoic acid group .

Physical And Chemical Properties Analysis

The physical and chemical properties of an amino acid like “®-4-Amino-4-phenylbutanoic acid” would depend on its specific chemical structure. Factors that could influence its properties include its size, charge, polarity, and the specific functional groups it contains .

Applications De Recherche Scientifique

Pharmaceutical Synthesis

®-4-Amino-4-phenylbutanoic acid: is renowned for its role in pharmaceutical synthesis. It serves as an ideal starting material for the synthesis of antibiotics due to its chiral carbon center, which is crucial for creating enantiomerically pure compounds that are often more effective and safer in drug formulations .

Bioactive Compound Extraction

In the field of plant biochemistry, ®-4-Amino-4-phenylbutanoic acid can be used to extract bioactive compounds from plants. For instance, it may enhance the extraction efficiency of phytochemicals from the plant Rhazya stricta , which is known for its medicinal properties .

Mécanisme D'action

The mechanism of action of an amino acid would depend on its specific biological role. Some amino acids act as neurotransmitters, others are involved in metabolic pathways, and others still have structural roles in proteins. Without more specific information, it’s difficult to say what the mechanism of action of “®-4-Amino-4-phenylbutanoic acid” might be .

Safety and Hazards

The safety and hazards associated with an amino acid like “®-4-Amino-4-phenylbutanoic acid” would depend on various factors including its toxicity, reactivity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed when working with this compound to minimize risk .

Orientations Futures

The future directions for research on “®-4-Amino-4-phenylbutanoic acid” could include exploring its potential biological roles, developing efficient synthesis methods, and investigating its physical and chemical properties. This could lead to new insights and potential applications for this compound .

Propriétés

IUPAC Name |

(4R)-4-amino-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHLDIVWWGHNQB-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

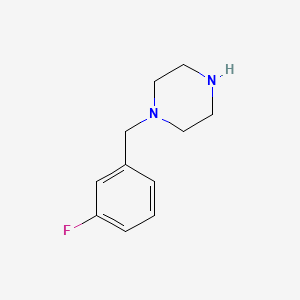

![1-[2-(4-Fluorophenoxy)ethyl]piperazine](/img/structure/B1298226.png)

![Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate](/img/structure/B1298232.png)

![3-[(E)-(4-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1298234.png)

![6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1298276.png)